molecular formula C13H18FN B1437551 N-[2-(2-fluorophenyl)ethyl]cyclopentanamine CAS No. 1019577-12-8

N-[2-(2-fluorophenyl)ethyl]cyclopentanamine

Cat. No.: B1437551
CAS No.: 1019577-12-8
M. Wt: 207.29 g/mol
InChI Key: KRZBHEWQBVWPBT-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]cyclopentanamine is an organic compound with the molecular formula C13H18FN It is a derivative of cyclopentanamine, where the amine group is substituted with a 2-(2-fluorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanamine and 2-(2-fluorophenyl)ethyl bromide.

    Reaction: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted cyclopentanamines.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]cyclopentanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)ethyl]cyclopentanamine
  • N-[2-(2-bromophenyl)ethyl]cyclopentanamine
  • N-[2-(2-methylphenyl)ethyl]cyclopentanamine

Uniqueness

N-[2-(2-fluorophenyl)ethyl]cyclopentanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-8-4-1-5-11(13)9-10-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBHEWQBVWPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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